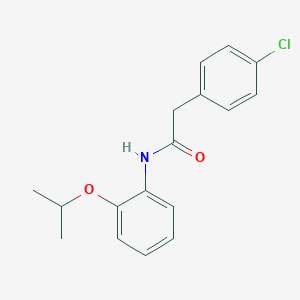
2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetanilides. It is also known by the name of Etodolac, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting COX enzymes, 2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. The compound has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of cancer and Alzheimer's disease. However, the compound may also have adverse effects on the gastrointestinal tract, liver, and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide in lab experiments include its availability, low cost, and well-established mechanism of action. However, the compound may have limitations in terms of its specificity and selectivity for COX enzymes, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For research on 2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide include the development of more selective COX inhibitors with fewer adverse effects. The compound may also be studied for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the compound may be studied for its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide involves the reaction between 4-chlorobenzoic acid and 2-isopropoxyaniline in the presence of acetic anhydride and sulfuric acid. The reaction results in the formation of 2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The compound has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
Produktname |
2-(4-chlorophenyl)-N-(2-isopropoxyphenyl)acetamide |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)21-16-6-4-3-5-15(16)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FNZUXYIULVHTIC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B268372.png)
![N-{3-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B268374.png)
![3-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B268375.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268376.png)
![4-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268377.png)
![3-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268379.png)
![4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268380.png)
![3-{[(4-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268381.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268382.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268383.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B268384.png)
![4-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268385.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)